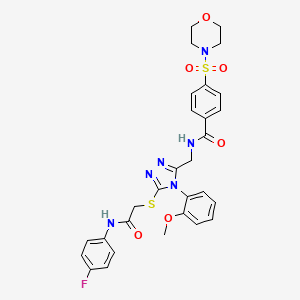
N-((5-((2-((4-フルオロフェニル)アミノ)-2-オキソエチル)チオ)-4-(2-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル)メチル)-4-(モルホリノスルホニル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a morpholine sulfonyl group, and a fluorophenyl carbamoyl group, making it a unique molecule with diverse chemical properties.
科学的研究の応用
N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving triazole-containing compounds.
Industry: It can be used in the development of new materials with unique properties.
準備方法
The synthesis of N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide involves multiple steps, including the formation of the triazole ring, the introduction of the fluorophenyl carbamoyl group, and the attachment of the morpholine sulfonyl group. The synthetic route typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Fluorophenyl Carbamoyl Group: This step involves the reaction of the triazole intermediate with 4-fluorophenyl isocyanate under controlled conditions.
Attachment of the Morpholine Sulfonyl Group: The final step involves the reaction of the intermediate with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. The triazole ring and the fluorophenyl carbamoyl group may interact with enzymes or receptors, modulating their activity. The morpholine sulfonyl group may enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar compounds include other triazole-containing molecules and fluorophenyl carbamoyl derivatives. Compared to these compounds, N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties.
Some similar compounds include:
1,2,4-Triazole derivatives: These compounds share the triazole ring structure.
Fluorophenyl carbamoyl derivatives: These compounds contain the fluorophenyl carbamoyl group.
Morpholine sulfonyl derivatives: These compounds feature the morpholine sulfonyl group.
生物活性
N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide, also referred to as C592-3608, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C25H22FN5O2S, with a molecular weight of approximately 471.54 g/mol. The structure includes a triazole ring, a morpholine sulfonamide moiety, and a fluorophenyl group, which contribute to its biological activity.
Research indicates that the compound may interact with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it could inhibit specific enzymes involved in inflammatory pathways, potentially modulating immune responses.
- Purinergic Signaling : It may influence purinergic receptors, which are critical in mediating cellular responses to extracellular nucleotides and could play a role in inflammation and immune modulation .
Antimicrobial Properties
Several studies have reported the antimicrobial potential of triazole derivatives. For instance, compounds similar to C592-3608 have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cell wall synthesis or inhibit essential metabolic pathways.
Anticancer Activity
Triazole derivatives have been investigated for their anticancer properties. The presence of the morpholine sulfonamide may enhance the compound's ability to induce apoptosis in cancer cells by interfering with signaling pathways associated with cell survival and proliferation.
Case Studies
- Antibacterial Activity : A study examining triazole compounds found that those with similar structures exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that C592-3608 could possess comparable efficacy .
- Antifungal Efficacy : Another investigation into related triazole compounds demonstrated their effectiveness against Candida albicans, indicating potential for treating fungal infections .
Research Findings
特性
IUPAC Name |
N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN6O6S2/c1-41-25-5-3-2-4-24(25)36-26(33-34-29(36)43-19-27(37)32-22-10-8-21(30)9-11-22)18-31-28(38)20-6-12-23(13-7-20)44(39,40)35-14-16-42-17-15-35/h2-13H,14-19H2,1H3,(H,31,38)(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBHQTHQMUONIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN6O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














